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molecular formula C7H6ClNO2S B8786458 2-Chloro-1-(methylsulfanyl)-4-nitrobenzene CAS No. 77146-55-5

2-Chloro-1-(methylsulfanyl)-4-nitrobenzene

Cat. No. B8786458
M. Wt: 203.65 g/mol
InChI Key: QHJSWRHNWKGUII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06610747B2

Procedure details

To a solution of 4-fluoro-3-chloronitrobenzene (27 g, 156 mmol) in DMF (150 mL) at room temperature was added 5-tert-butyl-4-hydroxy-2-methylphenyl sulfide (100 mg) followed by sodium thiomethoxide (NaSMe) (10 g, 143 mmol) and the reaction was stirred for 6 h. The DMF was removed in vacuo and the residue was partitioned between ether (1 L) and water (1 L). The ether layer was washed with water (1 L) and brine (1 L), dried (MgSO4) and the solvent was removed under reduced pressure. The residue was purified by column chromatography (SiO2; DCM: pentane 1:5 increasing polarity to 3:7) to give the title compound (15.22 g, 49%) as a yellow solid; δH (400 MHz, CDCl3) 2.53 (3H, s), 7.20 (1H, d), 8.09 (1H, dd), 8.20 (1H, d).
Quantity
27 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Yield
49%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[Cl:11].[CH3:12][S-:13].[Na+]>CN(C=O)C.C(C1C(O)=CC(C)=C(SC2C=C(C(C)(C)C)C(O)=CC=2C)C=1)(C)(C)C>[Cl:11][C:3]1[CH:4]=[C:5]([N+:8]([O-:10])=[O:9])[CH:6]=[CH:7][C:2]=1[S:13][CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
27 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)[N+](=O)[O-])Cl
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
100 mg
Type
catalyst
Smiles
C(C)(C)(C)C=1C(=CC(=C(C1)SC1=C(C=C(C(=C1)C(C)(C)C)O)C)C)O
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C[S-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The DMF was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ether (1 L) and water (1 L)
WASH
Type
WASH
Details
The ether layer was washed with water (1 L) and brine (1 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (SiO2; DCM: pentane 1:5 increasing polarity to 3:7)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)[N+](=O)[O-])SC
Measurements
Type Value Analysis
AMOUNT: MASS 15.22 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 52.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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